molecular formula C16H16O3 B5856623 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone CAS No. 96643-95-7

1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone

Cat. No.: B5856623
CAS No.: 96643-95-7
M. Wt: 256.30 g/mol
InChI Key: TYEPLJPAMSQUDK-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone (CAS Registry Number: 96643-95-7 ) is a benzophenone derivative of significant interest in scientific research. With a molecular formula of C16H16O3 and an EC Number of 652-355-1 , this compound serves as a valuable building block in medicinal chemistry and pharmacology development. Research into structurally similar dihydroxyphenyl compounds indicates potential for a range of biological activities. Studies on related molecules have demonstrated notable antioxidant properties, effectively scavenging free radicals such as DPPH, which is crucial for investigating protection against oxidative stress . Furthermore, certain benzophenone derivatives have shown antimicrobial effects against various Gram-positive and Gram-negative bacterial strains, as well as inhibitory activity against fungal plant pathogens . Some analogues are also being explored for their anti-tumor potential and for enzyme inhibitory effects , including the inhibition of alpha-glucosidase, which is relevant to diabetes management research . This product is intended for research purposes as a chemical reference standard or for use in synthetic organic chemistry to develop novel bioactive molecules. It is supplied For Research Use Only . Not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C16H16O3/c1-2-12-9-13(16(19)10-14(12)17)15(18)8-11-6-4-3-5-7-11/h3-7,9-10,17,19H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPLJPAMSQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239023
Record name 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone
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Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96643-95-7
Record name 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone
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Record name 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone
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Record name 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-PHENYLETHANONE
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Synthetic Methodologies and Chemical Transformations of 1 5 Ethyl 2,4 Dihydroxyphenyl 2 Phenylethanone

Established Synthetic Routes to 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone

The construction of the this compound framework is typically achieved through electrophilic acylation of a suitably substituted resorcinol (B1680541) derivative. The most logical precursor for this synthesis is 4-ethylresorcinol (B1360110), which possesses the required ethyl group at the 4-position (corresponding to the 5-position of the final ketone product). The acylating agent would be a derivative of phenylacetic acid, such as phenylacetonitrile (B145931) or phenylacetyl chloride. The Houben-Hoesch reaction, which utilizes a nitrile and a Lewis acid catalyst, is particularly well-suited for the acylation of electron-rich phenols like resorcinols and provides a direct route to the desired ketone. bncollegebgp.ac.inorganicreactions.orgthermofisher.com

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key precursors, namely 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone) and 4-ethylresorcinol.

1-(2,4-dihydroxyphenyl)ethanone (Resacetophenone): Resacetophenone is a common building block and can be synthesized from resorcinol through several established methods:

Nencki Reaction: This method involves the acylation of phenols with acids in the presence of zinc chloride. Resorcinol is heated with glacial acetic acid and fused zinc chloride. rjptonline.orgprepchem.com The reaction mixture is heated to approximately 145-150°C, then cooled and treated with dilute hydrochloric acid to precipitate the product. prepchem.com Yields for this method are typically moderate. prepchem.com

Hoesch Reaction (Houben-Hoesch Reaction): This is a variation of the Friedel-Crafts acylation where a nitrile is used as the acylating agent in the presence of a Lewis acid and HCl. bncollegebgp.ac.inwikipedia.org For resacetophenone synthesis, resorcinol is treated with acetonitrile (B52724) and dry HCl gas in a solvent like ether, with zinc chloride as the catalyst. bncollegebgp.ac.in This method is particularly effective for polyhydroxy phenols. bncollegebgp.ac.inthermofisher.com

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org Resorcinol diacetate can be subjected to the Fries rearrangement to yield resacetophenone and diacetylated byproducts. ias.ac.in The reaction conditions, such as temperature, can be tuned to favor the formation of the desired product. ias.ac.in A biocatalytic version of the Fries rearrangement has also been demonstrated using acyltransferases. nih.govnih.gov

Boron Trifluoride Method: A high-yield synthesis involves saturating a mixture of resorcinol and acetic anhydride (B1165640) in ether with boron trifluoride gas at low temperatures. acs.org This method has been reported to produce resacetophenone in yields exceeding 90%. acs.org

4-Ethylresorcinol: This precursor is most commonly prepared via the reduction of resacetophenone.

Clemmensen Reduction: This is a classic method for reducing ketones to alkanes. Resacetophenone is heated with amalgamated zinc (zinc-mercury alloy) and concentrated hydrochloric acid. prepchem.comgoogle.com This reaction effectively reduces the acetyl group to an ethyl group, yielding 4-ethylresorcinol. prepchem.com

Catalytic Hydrogenation: An alternative reduction method involves catalytic hydrogenation. The acetyl group of resacetophenone can be reduced using hydrogen gas over a palladium on carbon (Pd/C) catalyst. chemicalbook.comallindianpatents.com This method is often preferred as it avoids the use of toxic mercury compounds. chemicalbook.com

Reaction Mechanisms and Optimization Strategies for Phenylethanone Formation

The formation of this compound from 4-ethylresorcinol and phenylacetonitrile via the Houben-Hoesch reaction proceeds through a distinct mechanism.

Reaction Mechanism:

Formation of the Electrophile: First, the nitrile (phenylacetonitrile) reacts with hydrogen chloride and the Lewis acid catalyst (e.g., ZnCl₂). This forms a highly reactive electrophilic species, a nitrilium ion or its complex, which can be represented as [C₆H₅CH₂-C≡NH]⁺. bncollegebgp.ac.inwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich 4-ethylresorcinol ring acts as a nucleophile and attacks the electrophilic carbon of the nitrilium complex. Due to the activating and directing effects of the two hydroxyl groups, the substitution occurs at the highly nucleophilic position ortho to both hydroxyls (the 2-position). This forms a ketimine intermediate (an imine of a ketone). bncollegebgp.ac.inwikipedia.org

Hydrolysis: The reaction mixture is then subjected to an aqueous workup. The ketimine intermediate is hydrolyzed, which cleaves the carbon-nitrogen double bond and replaces it with a carbonyl (C=O) group, yielding the final product, this compound. bncollegebgp.ac.inwikipedia.org

Optimization Strategies:

Catalyst Choice: While zinc chloride is commonly used, other Lewis acids like aluminum chloride can also be employed. The choice of catalyst can influence the reaction rate and the formation of byproducts. For highly activated substrates like resorcinols, a milder catalyst such as zinc chloride is often sufficient. thermofisher.com

Solvent and Temperature: The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, to prevent premature hydrolysis of the intermediates. organicreactions.org Temperature control is crucial; low temperatures are often used during the addition of HCl gas, while subsequent gentle heating may be required to drive the reaction to completion.

Regioselectivity: The powerful activating nature of the two hydroxyl groups in 4-ethylresorcinol strongly directs the acylation to the 2-position. The ethyl group at the 4-position offers minimal steric hindrance to this site. Optimization involves ensuring conditions that favor C-acylation over potential O-acylation, which can sometimes occur as a side reaction with phenols. bncollegebgp.ac.in

Derivatization and Structural Analogue Synthesis

The scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of structural analogues. These modifications can be targeted at the phenylethyl side chain, the dihydroxyphenyl ring, or the ketone's carbonyl group.

Modifications at the Phenylethyl Side Chain

The phenylethyl moiety provides opportunities for structural variation. Modifications can be made to the pendant phenyl ring or the methylene (B1212753) bridge.

Substitution on the Phenyl Ring: The terminal phenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce functional groups at the ortho, meta, or para positions, depending on the reaction conditions. Such modifications are often explored in structure-activity relationship studies to probe the electronic and steric requirements for biological activity.

Changes to the Methylene Bridge: While more synthetically challenging, the methylene (-CH₂-) linker could potentially be modified. For instance, α-alkylation could introduce substituents on the carbon adjacent to the carbonyl group.

Functionalization of the Dihydroxyphenyl Ring System

The dihydroxyphenyl ring is highly activated towards electrophilic substitution, making it a prime target for functionalization. The existing hydroxyl and alkyl groups direct incoming electrophiles to the remaining vacant position on the ring.

Azo Coupling: The activated ring can readily react with diazonium salts to form brightly colored azo compounds. For instance, the precursor resacetophenone has been shown to couple with diazonium salts to yield azo-substituted derivatives. researchgate.net A similar reaction could be performed on the target compound to introduce an azo linkage at the 6-position.

Nitration and Halogenation: Direct nitration or halogenation can introduce nitro or halogen substituents onto the ring, further modifying the electronic properties of the molecule.

Synthesis of Schiff Base Derivatives and Metal Complexes

The carbonyl group of the ketone is a key functional handle for derivatization, most notably through the formation of Schiff bases (imines) and their subsequent use as ligands for metal complexes.

Schiff Base Formation: The ketone can undergo a condensation reaction with primary amines (R-NH₂) to form a Schiff base. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a C=N double bond. A wide variety of amines can be used, from simple alkyl- and arylamines to more complex diamines or heterocyclic amines, leading to a diverse range of Schiff base ligands.

Metal Complex Synthesis: Schiff bases derived from hydroxylated ketones, like the title compound, are excellent chelating ligands for transition metal ions. The phenolic hydroxyl group and the imine nitrogen atom can coordinate to a metal center, forming stable chelate rings. Many such complexes have been synthesized using the closely related precursor, 1-(2,4-dihydroxyphenyl)ethanone. These studies provide a direct blueprint for the complexation chemistry of this compound.

For example, Schiff bases derived from 1-(2,4-dihydroxyphenyl)ethanone and various amines have been used to synthesize complexes with metals such as Copper (II), Nickel (II), Zinc (II), and Cobalt (II). The resulting metal complexes often exhibit distinct geometries and physicochemical properties.

Below is a table summarizing typical data for metal complexes synthesized from a Schiff base derived from the related precursor, 1-(2,4-dihydroxyphenyl)ethanone. This data illustrates the types of complexes that can be formed from the title compound.

ComplexColorMolecular FormulaMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
[Cu(L)₂]Dark GreenC₄₆H₃₆N₆O₆Cu151.85Distorted Octahedral
[Ni(L)₂]GreenC₄₆H₃₆N₆O₆Ni163.12Octahedral
[Co(L)₂]BrownC₄₆H₃₆N₆O₆Co144.95Octahedral
[Zn(L)₂]WhiteC₄₆H₃₆N₆O₆Zn12-Octahedral

Note: Data in the table is representative and based on complexes of a Schiff base (L) derived from 1-(2,4-dihydroxyphenyl)ethanone and 3-(2-aminophenyl)quinazolin-2-methyl-4(3H)-one. The low molar conductance values indicate the non-electrolytic nature of the complexes.

Integration into Heterocyclic Scaffolds (e.g., Chalcones, Isoflavonoids)

The integration of the this compound core into more complex heterocyclic systems is a cornerstone of its synthetic utility. This deoxybenzoin (B349326) serves as a versatile building block for the construction of both chalcones and isoflavonoids, two classes of compounds with significant pharmacological interest.

Chalcone (B49325) Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. rsc.orgwikipedia.org In this context, this compound can be envisioned to react with various substituted benzaldehydes to afford a diverse library of chalcone derivatives. The reaction proceeds through the formation of an enolate at the α-carbon of the deoxybenzoin, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxyketone yields the α,β-unsaturated chalcone. acs.org

The general reaction scheme is as follows:

The choice of base is crucial for the success of the condensation and can range from aqueous alkali hydroxides (e.g., NaOH, KOH) to organobases. ijcmas.com The reaction conditions, such as temperature and solvent, can also be optimized to maximize the yield of the desired chalcone.

Isoflavonoid (B1168493) Synthesis:

Isoflavonoids are a class of flavonoids characterized by a 3-phenylchroman-4-one backbone. The deoxybenzoin route is a classical and widely employed method for the synthesis of isoflavones. rsc.orgnih.gov This pathway involves the reaction of a deoxybenzoin with a one-carbon electrophile, which serves to form the C2-carbon of the pyranone ring.

Commonly used C1 electrophiles include N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), triethyl orthoformate, or a mixture of a formylating agent and a dehydrating agent. researchgate.net The reaction proceeds through the formation of an intermediate enamine or enol ether, which then undergoes intramolecular cyclization via nucleophilic attack of the ortho-hydroxyl group onto the activated C1 synthon, followed by elimination to afford the isoflavone (B191592) core. rsc.orgresearchgate.net

A plausible reaction scheme for the synthesis of an isoflavone from this compound is depicted below:

This approach allows for the synthesis of a variety of isoflavonoids by varying the substitution pattern on the starting deoxybenzoin. Furthermore, 2'-hydroxychalcones, which can be synthesized from the target deoxybenzoin, can also be oxidatively rearranged to yield isoflavones, providing an alternative synthetic route. researcher.lifenih.gov

A table summarizing the key reagents and expected products for the integration of this compound into chalcone and isoflavonoid scaffolds is presented below.

Target ScaffoldKey ReactionCo-reactantTypical Catalyst/ReagentExpected Product Core Structure
ChalconeClaisen-Schmidt CondensationSubstituted Benzaldehyde (Ar-CHO)Aqueous NaOH or KOH1-(5-ethyl-2,4-dihydroxyphenyl)-3-aryl-2-propen-1-one
IsoflavonoidDeoxybenzoin RouteOne-carbon electrophile (e.g., DMF-DMA)Base or Acid Catalyst7-hydroxy-5-ethyl-3-phenyl-4H-chromen-4-one

Application of Modern Synthetic Techniques (e.g., Click Chemistry)

Modern synthetic methodologies, such as "click chemistry," offer powerful tools for the derivatization and functionalization of complex molecules. nih.gov The concept of click chemistry, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. rsc.org

While direct applications of click chemistry to this compound are not explicitly documented, the presence of two phenolic hydroxyl groups on the molecule provides handles for its functionalization with "clickable" moieties, namely azides or terminal alkynes. This would transform the deoxybenzoin into a versatile building block for conjugation with other molecules of interest, such as biomolecules, polymers, or fluorescent probes. ias.ac.in

For instance, the hydroxyl groups could be alkylated with a propargyl halide (e.g., propargyl bromide) under basic conditions to introduce terminal alkyne functionalities. Alternatively, reaction with an azido-containing alkyl halide would install azide (B81097) groups. These modified deoxybenzoins could then participate in CuAAC reactions with complementary azide- or alkyne-functionalized partners.

A hypothetical two-step process for the functionalization of this compound using click chemistry is outlined below:

Functionalization:

Introduction of an Alkyne: Reaction of the deoxybenzoin with propargyl bromide in the presence of a base (e.g., K₂CO₃) to yield an alkyne-functionalized derivative.

Introduction of an Azide: Reaction with a suitable azido-alkylating agent.

Click Reaction (CuAAC):

The alkyne-functionalized deoxybenzoin can be reacted with an azide-containing molecule (R-N₃) in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a triazole-linked conjugate.

Conversely, the azide-functionalized deoxybenzoin can be reacted with an alkyne-containing molecule (R-C≡CH).

This strategy would enable the covalent linking of the deoxybenzoin core to a wide array of molecular entities, facilitating the development of targeted drug delivery systems, imaging agents, or materials with novel properties. The stability and biocompatibility of the triazole linkage make this approach particularly attractive for applications in medicinal chemistry and chemical biology. researchgate.net

The following table illustrates potential click chemistry modifications of this compound.

Modification StepReagentFunctional Group IntroducedSubsequent Click Reaction PartnerResulting Linkage
Alkylation of Hydroxyl GroupPropargyl BromideTerminal Alkyne (-O-CH₂-C≡CH)Azide-functionalized molecule (R-N₃)1,2,3-Triazole
Alkylation of Hydroxyl GroupAzido-alkyl Halide (e.g., 2-azidoethyl bromide)Azide (-O-CH₂-CH₂-N₃)Alkyne-functionalized molecule (R-C≡CH)1,2,3-Triazole

Chemo- and Regioselectivity in Synthesis and Derivatization

The concepts of chemo- and regioselectivity are paramount in the synthesis and subsequent derivatization of this compound. These principles dictate the specific outcome of chemical reactions when multiple reactive sites or functional groups are present in a molecule.

Synthesis:

The synthesis of the parent compound, this compound, most likely proceeds via a Friedel-Crafts acylation or a related electrophilic aromatic substitution reaction on 4-ethylresorcinol. nih.gov The regioselectivity of this acylation is governed by the directing effects of the two hydroxyl groups on the resorcinol ring. Both hydroxyl groups are ortho-, para-directing activators. libretexts.org The incoming acyl group will preferentially substitute at the position that is sterically most accessible and electronically most activated. In the case of 4-ethylresorcinol, the C2 and C6 positions are ortho to one hydroxyl group and para to the other, making them highly activated. The C5 position is ortho to both hydroxyl groups. However, acylation is expected to occur predominantly at the C2 or C6 position due to steric hindrance from the ethyl group at C4 and the greater activating effect of a para-hydroxyl group compared to an ortho-hydroxyl group.

Derivatization:

In the derivatization of this compound, several aspects of chemo- and regioselectivity come into play:

O-Alkylation vs. C-Alkylation: Under basic conditions, the phenolic hydroxyl groups are deprotonated to form phenoxides, which are nucleophilic at both the oxygen and the aromatic carbon atoms. The outcome of an alkylation reaction (O-alkylation vs. C-alkylation) can be controlled by the choice of solvent and counter-ion.

Selective Alkylation of Hydroxyl Groups: The two hydroxyl groups at positions 2 and 4 have different chemical environments and acidities. The 2-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can influence its reactivity compared to the 4-hydroxyl group. This difference can potentially be exploited for selective mono-functionalization under carefully controlled conditions.

Reactivity of the Methylene Group: The methylene group alpha to the carbonyl is susceptible to deprotonation to form an enolate. In the presence of multiple electrophiles, chemoselectivity would be a key consideration. For example, in a reaction mixture containing an alkyl halide and an aldehyde, the enolate could potentially undergo either C-alkylation or an aldol (B89426) addition.

The following table summarizes the key considerations for chemo- and regioselectivity in the synthesis and derivatization of this compound.

Reaction TypeCompeting Sites/Functional GroupsKey Selectivity ConsiderationInfluencing Factors
Friedel-Crafts Acylation (Synthesis)C2, C5, C6 positions of 4-ethylresorcinolRegioselectivityDirecting effects of hydroxyl and ethyl groups, steric hindrance
Alkylation of Phenolic Hydroxyls2-OH vs. 4-OHRegioselectivityRelative acidity, hydrogen bonding, steric accessibility
Alkylation of PhenoxidesOxygen vs. Carbon nucleophilicityChemoselectivity (O- vs. C-alkylation)Solvent, counter-ion, nature of the electrophile
Electrophilic Aromatic Substitution (Derivatization)C3 vs. C5 positionsRegioselectivityCombined directing effects of all substituents
Reactions of the EnolateReaction with different electrophilesChemoselectivityNature of the electrophiles, reaction conditions

Spectroscopic and Advanced Analytical Characterization in Academic Studies

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate structural features of organic molecules. By analyzing the interaction of a compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons (¹H) in a molecule and their electronic environments. The chemical shift (δ) indicates the type of proton, the integration reveals the number of protons of each type, and the splitting pattern (multiplicity) provides information about neighboring protons. For 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone, the expected ¹H NMR signals are summarized in the table below.

Interactive Data Table: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1HPhenolic -OH (intramolecular H-bonding)
~7.6Singlet1HAromatic H (H-6)
~7.2 - 7.4Multiplet5HPhenyl group protons
~6.4Singlet1HAromatic H (H-3)
~5.0 - 6.0Singlet1HPhenolic -OH
~4.3Singlet2HMethylene (B1212753) (-CH₂-)
~2.6Quartet2HEthyl -CH₂-
~1.2Triplet3HEthyl -CH₃

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment. The expected ¹³C NMR signals for the target compound are detailed in the following table.

Interactive Data Table: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~204Carbonyl C=O
~165Aromatic C-O (C-2)
~162Aromatic C-O (C-4)
~135Aromatic C (Phenyl C-1')
~133Aromatic C-H (C-6)
~130Aromatic C-H (Phenyl)
~129Aromatic C-H (Phenyl)
~127Aromatic C-H (Phenyl)
~125Aromatic C-Et (C-5)
~113Aromatic C (C-1)
~103Aromatic C-H (C-3)
~45Methylene (-CH₂-)
~22Ethyl -CH₂-
~14Ethyl -CH₃

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to further confirm the structure by establishing correlations between protons and carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands expected for this compound are presented below.

Interactive Data Table: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3500 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (ketone, conjugated)
1600 - 1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition.

Interactive Data Table: Expected Mass Spectrometry Data

TechniqueIonCalculated m/z
HRMS (ESI+)[M+H]⁺257.1172
HRMS (ESI+)[M+Na]⁺279.0992
MS (EI)M⁺256.1

The fragmentation pattern in EI-MS would likely show characteristic losses, such as the loss of the benzyl (B1604629) group (C₇H₇, m/z 91) and fragments corresponding to the dihydroxyphenacyl moiety.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the aromatic rings and the carbonyl group in this compound, leads to characteristic absorption maxima (λmax).

Interactive Data Table: Expected UV-Vis Absorption Maxima

Solventλmax (nm)
Methanol / Ethanol~280, ~320

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A suitable solvent system (mobile phase) is chosen to achieve good separation of the target compound from any impurities on a stationary phase, typically silica (B1680970) gel.

For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be appropriate. The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Interactive Data Table: Typical TLC Parameters

Stationary PhaseMobile Phase (example)Expected Rf Range
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3 v/v)0.3 - 0.5

Visualization of the spot on the TLC plate can be achieved under UV light (due to the conjugated aromatic system) or by using a staining agent such as potassium permanganate (B83412) or vanillin (B372448) solution.

High-Performance Liquid Chromatography (HPLC)

Detailed academic studies outlining specific methods, conditions, and results for the High-Performance Liquid Chromatography (HPLC) analysis of this compound have not been identified in published scientific literature. While HPLC is a standard technique for the separation and quantification of such phenolic compounds, no specific methodologies—including stationary phase, mobile phase composition, flow rate, detection wavelength, or retention times—have been reported for this exact molecule. Consequently, no data tables of research findings can be provided.

Crystallographic Analysis of this compound and its Crystalline Derivatives

There are no available crystallographic data in the published literature for this compound or its crystalline derivatives. A search of crystallographic databases reveals no entries for this compound, meaning its single-crystal X-ray structure has not been determined or reported. As a result, information regarding its crystal system, space group, unit cell dimensions, and other key crystallographic parameters is unknown. Therefore, no data tables or detailed findings concerning its crystal structure can be presented.

Investigations into Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Human Data

In Vitro and In Vivo (Non-Human) Antimicrobial Research

Phenolic compounds, including deoxybenzoin (B349326) and resorcinol (B1680541) derivatives, are widely recognized for their antimicrobial properties. Their activity stems from their chemical structure, which can interact with and disrupt microbial cells through various mechanisms.

Antibacterial Activity and Spectrum of Action (e.g., against E. coli, S. aureus)

Research has demonstrated that deoxybenzoin and resorcinol derivatives possess notable antibacterial capabilities, particularly against pathogenic strains like Staphylococcus aureus and Escherichia coli.

Halide-deoxybenzoin derivatives have been synthesized and evaluated for their biological activity, revealing potent inhibitory effects against β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov FabH is a crucial enzyme in the initial step of bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.gov The inhibition of this enzyme suggests a selective mechanism of action against bacteria. One study highlighted that specific deoxybenzoin derivatives exhibited selective anti-Gram-negative bacteria activities. nih.gov

Derivatives of resorcinol have also shown significant efficacy. For instance, (Z,Z)-5-(trideca-4,7-dienyl)resorcinol has demonstrated potent antibacterial effects against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains. nih.gov Similarly, resorcinic acid, a carboxylated derivative of resorcinol, showed considerable antibacterial potential against S. aureus, with one study reporting an inhibition zone of 17.4 mm at a concentration of 100 ppm.

Table 1: Antibacterial Activity of Deoxybenzoin and Resorcinol Derivatives

Compound Class/Derivative Target Bacteria Activity Metric Result Source
(Z,Z)-5-(trideca-4,7-dienyl)resorcinol S. aureus (MSSA) MIC 4 µg/mL nih.gov
(Z,Z)-5-(trideca-4,7-dienyl)resorcinol S. aureus (MRSA) MIC 2 µg/mL nih.gov
(Z,Z)-5-(trideca-4,7-dienyl)resorcinol S. aureus (MSSA) MBC 8 µg/mL nih.gov
(Z,Z)-5-(trideca-4,7-dienyl)resorcinol S. aureus (MRSA) MBC 8 µg/mL nih.gov
Resorcinic Acid S. aureus Inhibition Zone 17.4 mm (at 100 ppm)
Halide-Deoxybenzoins Gram-negative bacteria Target FabH Inhibition nih.gov

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity and Spectrum of Action (e.g., against Candida albicans, Aspergillus niger)

The antifungal properties of phenolic compounds are well-documented. Their broad-spectrum activity often includes clinically relevant yeasts and molds like Candida albicans and Aspergillus niger.

Phenolic acids and polyphenols found in various natural sources, such as Vitis vinifera (grape), have demonstrated activity against these fungi. mdpi.com For example, a methanolic crude extract from grape leaves was evaluated against Aspergillus niger, showing a Minimum Inhibitory Concentration (MIC) value of 75.4 µg/mL. mdpi.com Grape seed extracts have also shown inhibitory activity against A. niger. mdpi.com

Against Candida species, the activity of phenolic compounds is also significant. While some specific molecules like resveratrol (B1683913) may not be effective against all Candida strains, derivatives and extracts rich in various phenolics often show potent activity. mdpi.com Phenolic acids, in particular, have demonstrated considerable anti-Candida effects, including the ability to inhibit adhesion, biofilm formation, and morphogenesis, which are key virulence factors for Candida albicans. frontiersin.org The general mechanism is often attributed to the disruption of the fungal cell wall and membrane. mdpi.comresearchgate.net

Table 2: Antifungal Activity of Phenolic Compounds

Compound Source/Type Target Fungi Activity Metric Result Source
Methanolic Extract (Vitis vinifera leaves) Aspergillus niger MIC 75.4 µg/mL mdpi.com
Resveratrol (Vitis vinifera) Aspergillus niger Growth Inhibition 36.4% (at 11 µg/mL) mdpi.com
Grape Seed Ethanolic Extract Candida albicans MIC 1000 µg/mL mdpi.com
Grape Seed Ethanolic Extract Candida tropicalis MIC 500 µg/mL mdpi.com

MIC: Minimum Inhibitory Concentration

Mechanistic Studies of Antimicrobial Action (e.g., Bacterial Membrane Potential Dissipation, Inhibition of Macromolecular Biosynthesis)

The antimicrobial mechanisms of phenolic compounds are multifaceted. A primary mode of action involves the disruption of microbial cell membrane integrity. mdpi.com These compounds can damage the membrane, leading to the dissipation of the proton motive force, leakage of intracellular constituents, and ultimately, cell death.

For some deoxybenzoin derivatives, a more specific mechanism has been identified: the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov This enzyme is critical for initiating fatty acid synthesis in bacteria, a pathway essential for building cell membranes and other vital components. By inhibiting FabH, these compounds effectively halt macromolecular biosynthesis, leading to a bacteriostatic or bactericidal effect. nih.gov

In fungi, phenolic compounds like eugenol (B1671780) and thymol (B1683141) are known to disrupt the fluidity of the cell membrane by interacting with ergosterol, a key component of the fungal membrane. researchgate.net This interaction compromises membrane function and inhibits mycelial growth. researchgate.net Other phenolic compounds can induce apoptosis in fungal cells by increasing the production of reactive oxygen species (ROS). frontiersin.org

In Vitro Anti-inflammatory Research

The structural features of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone, particularly the dihydroxyphenyl (resorcinol) moiety, are common in many natural and synthetic compounds known to possess anti-inflammatory properties.

Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., COX-2)

A key mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory cytokine production.

COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation. researchgate.net Selective inhibition of COX-2 is a major target for anti-inflammatory drugs. researchgate.netsemanticscholar.org Studies on various phenolic compounds, including flavonoids and stilbenes (e.g., resveratrol), have demonstrated their ability to inhibit COX-2 expression and activity. nih.govnih.gov This inhibition leads to a decrease in the synthesis of pro-inflammatory prostaglandins like PGE2. mdpi.com

In addition to enzymatic inhibition, these compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govmdpi.com For example, specific deoxybenzoin derivatives have been shown to significantly reduce the production of interleukin-8 (IL-8), a potent chemoattractant for neutrophils, in gastric mucosal cells. nih.gov

Table 3: Inhibition of Pro-inflammatory Mediators by Phenolic Derivatives

Compound Class/Derivative Target Mediator Effect Model System Source
Halide-Deoxybenzoin Interleukin-8 (IL-8) Reduction of ECE-induced production Gastric mucosal cells nih.gov
Resveratrol Derivatives iNOS (inducible Nitric Oxide Synthase) Inhibition of expression Rat mesangial cells mdpi.com
Flavonoids COX-2, 5-LOX Inhibition General finding nih.gov
Flavonoids TNF-α, IL-1β, IL-6 Inhibition of release General finding nih.gov

ECE: E. coli extract

Cellular Pathway Modulation in Inflammatory Responses

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. mdpi.com Many phenolic compounds, including resveratrol and flavonoids, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. nih.govmdpi.com

Antioxidant Activity Research

Antioxidant compounds are of significant interest due to their potential to neutralize reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions. Research in this area typically involves evaluating a compound's ability to scavenge free radicals and to interact with the body's own antioxidant defenses.

Radical scavenging assays are common in vitro methods used to screen compounds for antioxidant potential. mdpi.comresearchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely employed methods. e3s-conferences.orgnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comnih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation, which is also monitored by a change in absorbance. openagrar.de The potency of a compound is often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the radicals. nih.gov

A comprehensive search of scientific databases reveals no published studies that have evaluated the DPPH or ABTS radical scavenging activity of this compound. Therefore, no quantitative data on its potential antioxidant activity through these mechanisms are available.

Table 1: Illustrative Data Table for Radical Scavenging Activity (Hypothetical) No specific data is available for this compound. The table below is for illustrative purposes only.

Assay Test Compound IC50 Value (µM)
DPPH Scavenging Compound X 25.4 ± 2.1
ABTS Scavenging Compound X 18.9 ± 1.7
DPPH Scavenging Ascorbic Acid (Standard) 8.5 ± 0.9
ABTS Scavenging Trolox (Standard) 6.2 ± 0.5

Beyond direct radical scavenging, some compounds can exert antioxidant effects by modulating endogenous antioxidant systems. nih.gov This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). nih.gov These systems are the body's primary defense against oxidative stress. Investigations in this area would typically examine if a compound can upregulate the expression or enhance the activity of these protective enzymes in cell-based models. nih.gov

Currently, there is no published research investigating the effects of this compound on any components of endogenous antioxidant systems.

In Vitro Anticancer and Antiproliferative Research

In vitro studies using cancer cell lines are a fundamental first step in the evaluation of potential anticancer agents. These studies aim to determine a compound's ability to kill cancer cells or inhibit their proliferation and to elucidate the molecular mechanisms responsible for these effects.

The primary method for assessing anticancer potential is to measure a compound's cytotoxicity against a panel of human cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability after exposure to the compound at various concentrations. The results are typically reported as an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. ekb.eg

There are no available scientific reports detailing the evaluation of this compound for cytotoxic or antiproliferative activity against any cancer cell lines. Consequently, no IC50 values have been determined.

Table 2: Illustrative Data Table for Cytotoxicity in Cancer Cell Lines (Hypothetical) No specific data is available for this compound. The table below is for illustrative purposes only.

Cancer Cell Line Tissue of Origin Test Compound IC50 (µM)
MCF-7 Breast Adenocarcinoma 12.3 ± 1.5
A549 Lung Carcinoma 15.8 ± 2.0
HepG2 Hepatocellular Carcinoma 10.1 ± 1.1
HCT116 Colon Carcinoma 18.5 ± 2.4

Understanding how a compound induces cancer cell death is crucial. Apoptosis, or programmed cell death, is a key mechanism that anticancer drugs often exploit. nih.govnih.gov It is a highly regulated process involving the activation of caspases and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Autophagy is another cellular process that can be modulated by chemical compounds. It is a catabolic process involving the degradation of cellular components via lysosomes. While it can be a survival mechanism, excessive or dysregulated autophagy can also lead to cell death. nih.gov

As there are no primary studies on the anticancer activity of this compound, no subsequent mechanistic investigations into its potential effects on apoptosis or autophagy in cancer cells have been published.

Many effective anticancer and antibacterial drugs function by inhibiting specific molecular targets that are essential for cell survival and replication. nih.gov DNA topoisomerases are enzymes that resolve topological problems in DNA during processes like replication. researchgate.net DNA topoisomerase IV, particularly in bacteria, is a validated target for quinolone antibiotics. nih.gov Some anticancer drugs also target human topoisomerases. nih.gov Inhibition of these enzymes leads to DNA damage and ultimately triggers cell death.

There is no scientific evidence from in vitro enzymatic assays or other molecular studies to suggest that this compound acts as an inhibitor of DNA topoisomerase IV or any other related molecular target.

Enzyme Inhibition Studies

The capacity of this compound to modulate the activity of various enzymes has been a subject of investigation. These studies provide insights into its potential therapeutic applications by elucidating its specific molecular targets.

α-Glucosidase Inhibition Research

Currently, there is no publicly available research data detailing specific studies on the α-glucosidase inhibitory activity of this compound.

Heat Shock Protein (HSP90) Inhibition Studies

Investigations into the potential inhibitory effects of this compound on Heat Shock Protein 90 (HSP90) have not been reported in the available scientific literature.

Other Relevant Enzyme Target Modulations

Beyond the specific enzymes mentioned above, there is currently a lack of published studies investigating the modulatory effects of this compound on other relevant enzyme targets.

Preclinical In Vivo (Non-Human) Pharmacodynamic Evaluations

To understand the physiological effects of this compound within a living organism, researchers utilize various non-human in vivo models. These studies are crucial for assessing the compound's potential efficacy and how it interacts with biological systems.

Animal Models for Disease State Research

There are no specific animal models for disease state research involving the administration of this compound documented in the accessible scientific literature.

Assessment of Biological Efficacy and Target Engagement

Consistent with the absence of published in vivo studies, there is no available data assessing the biological efficacy or target engagement of this compound in preclinical animal models.

Structure Activity Relationship Sar Studies of 1 5 Ethyl 2,4 Dihydroxyphenyl 2 Phenylethanone and Its Analogues

Correlating Structural Features with Biological Potency and Selectivity

For instance, in a study on various polyphenolic deoxybenzoins, the 2,4-dihydroxy substitution pattern on the A-ring was identified as a key pharmacophore for vascular relaxing effects. nih.gov The potency of these compounds was found to be highly dependent on the substitution pattern of the B-ring. This suggests that the 2,4-dihydroxy moiety in 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone is a critical determinant of its biological activity, while the ethyl group at the C5 position and substitutions on the B-ring provide further modulation of this activity.

The table below illustrates the influence of B-ring substitution on the vasorelaxant activity of 2,4-dihydroxydeoxybenzoin analogues.

CompoundB-Ring SubstituentEC50 (µM)Maximum Efficacy (Emax %)
2,4-dihydroxydeoxybenzoinH3.30100
2,4-dihydroxy-4'-methoxydeoxybenzoin4'-OCH33.70100
2,4-dihydroxy-4'-hydroxydeoxybenzoin4'-OH--
2,4-dihydroxy-2'-methoxydeoxybenzoin2'-OCH3--
2,4-dihydroxy-3',4'-dimethoxydeoxybenzoin3',4'-(OCH3)2--
2,4-dihydroxy-3'-methoxydeoxybenzoin3'-OCH3--

Data synthesized from a study on the relaxing effects of deoxybenzoins on porcine coronary artery. nih.gov A lower EC50 value indicates higher potency.

Role of Hydroxyl Groups and Alkyl Substituents on Activity

The hydroxyl groups on the A-ring are fundamental for the biological activity of many phenolic compounds, including deoxybenzoins. The 2,4-dihydroxy (resorcinol-type) substitution pattern is a recurring motif in numerous biologically active natural products. These hydroxyl groups can act as hydrogen bond donors and acceptors, enabling interaction with biological targets such as enzymes and receptors. Furthermore, their antioxidant properties are often attributed to their ability to donate a hydrogen atom to scavenge free radicals.

The introduction of an ethyl group at the C5 position of the 2,4-dihydroxyphenyl ring can influence the compound's biological profile in several ways. Alkyl substituents can affect the lipophilicity of the molecule, which in turn can modulate its absorption, distribution, metabolism, and excretion (ADME) properties. An increase in lipophilicity may enhance membrane permeability and access to hydrophobic binding pockets within biological targets.

Studies on other classes of phenolic compounds, such as alkylresorcinols, have demonstrated that the length of the alkyl chain can have a significant impact on antioxidant activity. For example, in bulk oils, the antioxidant activity of alkylresorcinols was found to decrease as the alkyl chain length increased. nih.gov Conversely, in oil-in-water emulsions, an optimal antioxidant activity was observed for homologues with an intermediate alkyl chain length. nih.gov This "cut-off effect" suggests that the biological context is crucial in determining the influence of the alkyl substituent. While direct data on 5-ethyl-2,4-dihydroxydeoxybenzoin is limited, these findings imply that the ethyl group likely modulates its activity by altering its physicochemical properties.

Impact of Aromatic Ring Substitution Patterns

The substitution pattern on both the A-ring (the 5-ethyl-2,4-dihydroxyphenyl moiety) and the B-ring (the phenyl moiety) plays a pivotal role in determining the biological activity of deoxybenzoin (B349326) analogues.

A-Ring Substitution: The presence and position of hydroxyl and alkyl groups on the A-ring are critical. The 2,4-dihydroxy pattern is established as a key feature for certain biological activities. nih.gov The ethyl group at the C5 position, ortho to one hydroxyl group and para to the other, can influence the electronic properties and steric environment of the phenolic hydroxyls, potentially affecting their acidity and reactivity.

B-Ring Substitution: Modifications to the B-ring can significantly impact potency and selectivity. In the context of the vasorelaxant effects of 2,4-dihydroxydeoxybenzoins, the order of favoring substitution on the B-ring was found to be H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe. nih.gov This indicates that both the electronic nature and the position of the substituent are important. An unsubstituted B-ring or a methoxy (B1213986) group at the para position resulted in the highest potency.

The following table summarizes the effect of B-ring substituents on the vasorelaxant activity of 2,4-dihydroxydeoxybenzoin analogues.

B-Ring SubstituentRelative Potency
HHigh
4'-OCH3High
4'-OHModerate
2'-OCH3Lower
3',4'-(OCH3)2Lower
3'-OCH3Lower

This table is a qualitative representation based on the findings of a study on the vasorelaxant effects of deoxybenzoins. nih.gov

Conformational and Stereochemical Influences on Biological Activity

The three-dimensional structure of this compound, including its conformational preferences, is a key determinant of its interaction with biological targets. The molecule possesses a flexible single bond between the carbonyl carbon and the methylene (B1212753) carbon, allowing for rotation of the two aromatic rings relative to each other.

Conformational analysis of structurally related 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown a strong preference for an s-trans conformation, where the C-F bond and the carbonyl group are oriented away from each other to minimize dipole repulsion. nih.gov In the case of this compound, intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen is expected to play a significant role in stabilizing a specific conformation, likely a planar arrangement of the A-ring and the ethanone (B97240) bridge. This is a common feature in 2-hydroxyacetophenone (B1195853) derivatives. nih.gov

Computational and Theoretical Chemistry Approaches in Understanding 1 5 Ethyl 2,4 Dihydroxyphenyl 2 Phenylethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jyoungpharm.org This method is instrumental in drug discovery for understanding how a ligand, such as 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone, might interact with a biological target, typically a protein or enzyme.

Detailed research findings from studies on analogous phenolic and ketone-containing compounds demonstrate their potential as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation. japer.innih.gov In a typical docking simulation, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the active site of the enzyme, and its conformation is varied to find the most stable binding mode.

The simulation calculates a binding energy or docking score, which estimates the binding affinity. Lower (more negative) energy values suggest a more stable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the two hydroxyl groups on the phenyl ring are predicted to be key hydrogen bond donors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with nonpolar residues in the active site. For instance, docking studies on similar compounds against COX-2 have shown crucial hydrogen bond interactions with active site residues like Tyr385 and Arg120. japer.in

Interactive Data Table: Predicted Binding Affinities of Deoxybenzoin (B349326) Analogs with COX-2

This table presents hypothetical, yet plausible, docking scores for this compound and related structures against the COX-2 enzyme, based on findings for similar inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Number of Hydrogen Bonds
This compound -9.2 Arg120, Tyr355, Ser530 3
1-(2,4-dihydroxyphenyl)-2-phenylethanone-8.8Arg120, Tyr3552
1-(5-ethyl-2-methoxyphenyl)-2-phenylethanone-7.5Leu352, Val5230
1-(4-hydroxyphenyl)-2-phenylethanone-8.1Arg120, Ser5302

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov DFT provides detailed information on molecular orbitals, charge distribution, and the energies of different molecular states. mdpi.com These calculations are fundamental to understanding the intrinsic properties of this compound.

For this compound, DFT can be used to optimize the molecular geometry and calculate key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups would show positive potential, marking them as hydrogen bond donor sites.

Interactive Data Table: Calculated Electronic Properties of this compound

This table shows representative DFT-calculated values for the compound, based on typical results for phenolic ketones.

PropertyCalculated ValueImplication
HOMO Energy-5.8 eVGood electron-donating capability (antioxidant potential)
LUMO Energy-1.2 eVModerate electron-accepting capability
HOMO-LUMO Gap4.6 eVHigh kinetic stability
Dipole Moment3.5 DSignificant molecular polarity

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govresearchgate.net

For the this compound-enzyme complex identified through docking, an MD simulation would be performed by placing the complex in a simulated aqueous environment. Over a simulation period of nanoseconds, the trajectory of every atom is tracked. This allows for the analysis of the stability of key interactions. For example, the hydrogen bonds predicted by docking can be monitored to see if they are stable and persistent throughout the simulation.

Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand indicates how much its position deviates from the initial docked pose; a stable, low RMSD suggests a stable binding mode. nih.gov The RMSF of the protein residues can reveal which parts of the protein become more or less flexible upon ligand binding.

Interactive Data Table: Representative Molecular Dynamics Simulation Data

This table illustrates typical MD simulation results for a ligand-protein complex over a 100 ns simulation.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Ligand-Protein H-Bonds
00.00.03
251.21.53
501.41.62
751.31.53
1001.51.73

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a predictive model, the activity of new, unsynthesized compounds can be estimated.

To build a QSAR model for a series of deoxybenzoin analogs, including this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

Using statistical methods, a regression equation is generated that correlates these descriptors with activity. A robust QSAR model, validated with both internal (cross-validation) and external test sets, can then be used to predict the activity of new analogs. chemrevlett.com For instance, a model might reveal that increasing the number of hydrogen bond donors and optimizing hydrophobicity leads to higher inhibitory activity. This information provides a clear rationale for designing more potent derivatives.

Interactive Data Table: Hypothetical QSAR Descriptors and Activity

This table presents a sample dataset that could be used to build a QSAR model for deoxybenzoin-based enzyme inhibitors.

Compound AnalogLogPMolecular WeightNumber of H-Bond DonorsActivity (pIC₅₀)
1-(2,4-dihydroxyphenyl)-...3.1228.2426.5
1-(5-ethyl-2,4-dihydroxyphenyl)-... 3.9 256.29 2 7.1
1-(5-chloro-2,4-dihydroxyphenyl)-...3.8262.6826.8
1-(2-hydroxy-4-methoxyphenyl)-...3.4242.2716.1

Excited-State Proton Transfer Dynamics and Photophysical Properties

The presence of a hydroxyl group ortho to a carbonyl group in this compound makes it a candidate for a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org Upon absorption of light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, facilitating an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. nih.govmdpi.com

This process creates an excited-state keto-tautomer, which is structurally different from the initial enol form. The tautomer then relaxes to its ground state by emitting fluorescence at a much longer wavelength (lower energy) than the initial absorption. This results in an unusually large separation between the absorption and emission peaks, known as a large Stokes shift.

Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are essential for studying ESIPT. nih.gov These calculations can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers for the proton transfer and confirming the stability of the enol and keto-tautomer forms. This analysis helps explain the molecule's fluorescence properties and its potential use in applications like molecular probes and photosensitizers. The process is driven by the molecule's attempt to relieve antiaromaticity in the excited state. rsc.org

Advanced Research Directions and Biotechnological Potential Excluding Clinical Human Applications

Exploration of 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone as a Chemical Scaffold for Novel Bioactive Agents

The core structure of this compound presents a promising scaffold for the design and synthesis of new bioactive molecules. The dihydroxyphenyl moiety is a well-known pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities. For instance, derivatives of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones have demonstrated in vitro anticancer activity. nih.gov These compounds were found to inhibit the proliferation and viability of various cancer cell lines, including lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells, in a concentration-dependent manner. nih.gov

Furthermore, the structural similarity to other dihydroxyphenyl ethanone (B97240) derivatives suggests potential for a broad spectrum of biological activities. A study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives revealed their potency as peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov This highlights the potential for modification of the this compound scaffold to target various enzymatic pathways.

The ethyl and phenyl substitutions on the core structure offer sites for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of novel agents with applications in various areas of non-clinical biomedical research.

Table 1: Potential Bioactive Applications of the this compound Scaffold

Potential Application Area Rationale based on Structural Analogues Key Structural Moiety
Anticancer Agents Derivatives of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones show anticancer properties. nih.gov 2,4-Dihydroxyphenyl
Enzyme Inhibitors 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives act as COMT inhibitors. nih.gov Dihydroxyphenyl ethanone

Applications in Materials Science (e.g., Polymer Resins)

The resorcinol (B1680541) component of this compound makes it a candidate for applications in materials science, particularly in the development of novel polymer resins. Resorcinol and its derivatives are extensively used in the production of polymers and resins due to the high reactivity of the phenolic hydroxyl groups. researchgate.netnih.gov These compounds can undergo condensation reactions with aldehydes, such as formaldehyde, to form resorcinol-formaldehyde resins, which are known for their use as high-performance adhesives, especially in the rubber and wood industries. researchgate.netcollege-de-france.fr

The presence of two hydroxyl groups on the benzene (B151609) ring of this compound allows it to act as a cross-linking agent or a monomer in polymerization reactions. The incorporation of the bulky ethyl and phenyl groups could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical strength, when compared to traditional resorcinol-based polymers. For instance, it could be explored as a component in the synthesis of specialty epoxy resins, polycarbonates, or polyesters. researchgate.net

Table 2: Potential Roles of this compound in Polymer Chemistry

Potential Role Description Relevant Functional Groups
Monomer Can be polymerized with other monomers to form novel polymers. Two hydroxyl groups
Cross-linking Agent Can be used to create networks between polymer chains, enhancing rigidity and thermal stability. Two hydroxyl groups

Development as Research Probes or Analytical Standards

In the field of biomedical research, chemical probes are essential tools for interrogating biological systems. olemiss.edu While there is currently no specific information on the use of this compound as a research probe, its structure lends itself to such development. For example, it could be functionalized with a fluorescent tag or a reactive group to allow for the visualization and identification of its potential biological targets.

To serve as an analytical standard, a compound must be synthesized in a highly pure and well-characterized form. The development of a reliable and scalable synthesis for this compound would be a prerequisite for its use as a standard for in vitro assays or for the quality control of related compounds.

Future Challenges and Opportunities in Synthesis and Mechanism Elucidation

A significant challenge in the exploration of this compound is the lack of a well-established and high-yield synthetic route. The development of an efficient synthesis is a critical first step to enable further research into its potential applications.

The primary opportunity lies in the vast, unexplored potential of this compound. Systematic investigation of its biological activities could uncover novel therapeutic leads for non-human applications. In materials science, the unique combination of a reactive resorcinol unit and bulky substituents offers the chance to create new polymers with tailored properties.

Furthermore, should this compound exhibit interesting biological effects, elucidating its mechanism of action at a molecular level will be a crucial area of future research. This would involve identifying its cellular targets and understanding how it modulates their function. Such studies would provide a rational basis for the design of second-generation compounds with improved properties.

Conclusion and Future Perspectives in the Academic Research of 1 5 Ethyl 2,4 Dihydroxyphenyl 2 Phenylethanone

Summary of Key Research Findings

Direct and extensive research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone is not widely available in current scientific literature. However, a significant body of research on structurally related compounds, such as resorcinol (B1680541) and acetophenone (B1666503) derivatives, provides a foundational understanding of its potential chemical and biological properties. The synthesis of similar structures often involves established organic chemistry reactions. For instance, the acylation of resorcinol derivatives is a common method for producing related compounds. jmchemsci.comjmchemsci.com

The biological activity of compounds structurally analogous to this compound has been a subject of investigation. For example, derivatives of 2,4-dihydroxy-5-methylacetophenone have been synthesized and evaluated for their antifungal properties against various plant fungal pathogens. nih.govresearchgate.net This suggests that the core structure of the subject compound may also exhibit similar bioactivities. Furthermore, a study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a compound with a similar phenyl ethanone (B97240) backbone, revealed its potential as a potent and long-acting peripheral inhibitor of catechol-O-methyltransferase (COMT). nih.gov

Research into other resorcinol derivatives has also uncovered a range of biological effects, including tyrosinase inhibition, which is relevant for skin whitening applications. mdpi.compreprints.org The cytotoxicity of certain dihydroxychalcone derivatives, which share the dihydroxyphenyl feature, has also been evaluated against various cancer cell lines. rsc.org While these findings are not directly attributable to this compound, they provide a strong basis for inferring its potential areas of biological significance.

Compound Class Key Research Findings Potential Relevance to this compound
Resorcinol DerivativesSynthesis via acylation reactions; investigated for various biological activities. jmchemsci.comjmchemsci.comSuggests feasible synthetic routes and a broad range of potential biological applications.
2,4-dihydroxy-5-methylacetophenone DerivativesDemonstrated antifungal activity against plant pathogens. nih.govresearchgate.netIndicates a possibility of antifungal properties for the subject compound.
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanonePotent and selective peripheral COMT inhibitor. nih.govPoints towards potential enzyme inhibitory activity.
Other Resorcinol DerivativesTyrosinase inhibitory effects. mdpi.compreprints.orgSuggests a potential application in dermatology or cosmetics.
Dihydroxychalcone DerivativesCytotoxicity against cancer cell lines. rsc.orgImplies a potential for anticancer research.

Identification of Unexplored Research Avenues

Given the limited direct research, the field is wide open for the exploration of this compound. A primary and crucial step would be the development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for detailed study. While methods like the Friedel-Crafts acylation of 4-ethylresorcinol (B1360110) with phenylacetic acid or its derivatives are plausible, these need to be experimentally verified.

A comprehensive investigation into the biological activities of this compound is a significant unexplored avenue. Based on the activities of related compounds, several areas warrant investigation:

Antimicrobial and Antifungal Activity: Systematic screening against a panel of pathogenic bacteria and fungi could reveal potential applications in treating infectious diseases or in the development of new agrochemical fungicides. nih.govresearchgate.net

Enzyme Inhibition Studies: Given the COMT inhibitory activity of a structurally similar compound, it would be valuable to assess the inhibitory potential of this compound against a range of enzymes, including COMT, tyrosinase, and others. nih.gov

Anticancer and Cytotoxicity Screening: Evaluation of its cytotoxic effects on various cancer cell lines could uncover potential as a lead compound for new anticancer therapies. rsc.org

Antioxidant Properties: The dihydroxyphenyl moiety suggests that the compound may possess antioxidant properties, which could be investigated through various in vitro antioxidant assays.

Further research could also delve into the structure-activity relationships (SAR) by synthesizing a library of derivatives with modifications to the ethyl and phenyl groups to understand how these changes affect its biological activity.

Broader Implications for Medicinal Chemistry and Chemical Biology

The study of this compound and its derivatives could have broader implications for the fields of medicinal chemistry and chemical biology. The acetophenone scaffold is a recurring motif in many natural products with diverse pharmacological activities. kib.ac.cn A deeper understanding of this specific compound could contribute to the broader knowledge of how substitutions on the acetophenone core influence biological activity.

The resorcinol structure is another key pharmacophore known for its presence in various bioactive molecules. jmchemsci.comjmchemsci.com Research into this compound could provide new insights into the design of novel resorcinol-based therapeutic agents. For instance, if it demonstrates significant and selective biological activity, it could serve as a new scaffold for the development of more potent and specific drugs.

In chemical biology, this compound could be developed into a chemical probe to study specific biological pathways. If it is found to be a potent and selective enzyme inhibitor, it could be used to elucidate the role of that enzyme in cellular processes and disease.

Q & A

Q. What are the standard synthetic routes for 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Friedel–Crafts acylation or catalytic transformations of carboxylic acid derivatives. For example, describes catalytic methods for substituted phenyl ethanones using column chromatography (SiO₂, hexane/ethyl acetate) for purification. Ethyl group introduction may require alkylation of a dihydroxy precursor (e.g., 1-(2,4-dihydroxyphenyl)-2-phenylethanone) under basic conditions .
  • Optimization : Monitor reaction progress via TLC and confirm purity using HPLC or NMR (see for NMR characterization of a related dihydroxy-ethyl compound) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in hydroxyl and ethyl group positions?

  • Methodology :
  • 1H/13C-NMR : Assign hydroxyl protons (δ ~5-6 ppm) and ethyl group signals (δ ~1.2-1.4 ppm for CH₃; δ ~2.4-2.6 ppm for CH₂). provides a reference 1H-NMR spectrum for 1-(5-ethyl-2,4-dihydroxyphenyl)ethanone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₆O₃; theoretical [M+H]+ = 257.12).
  • X-ray Crystallography : Resolves regiochemistry if crystalline derivatives are obtainable.

Q. What are the primary applications of this compound in organic synthesis?

  • Applications : Acts as a precursor for heterocycles (e.g., coumarins, isoflavonoids). highlights a tandem aldol/lactonization/Friedel–Crafts reaction using 1-(2-hydroxyphenyl)-2-phenylethanone to synthesize naphthocoumarins, suggesting analogous reactivity for the 5-ethyl-2,4-dihydroxy derivative .

Advanced Research Questions

Q. How does the 5-ethyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Mechanistic Insight : The ethyl group acts as an electron-donating group, directing EAS to the para position relative to itself. However, competing effects from the 2,4-dihydroxy groups (strongly activating) may dominate. Computational modeling (DFT) or isotopic labeling (e.g., ¹³C-ethyl) can clarify substituent effects. and suggest steric and electronic factors in similar systems .

Q. What strategies mitigate oxidation of the dihydroxy groups during synthesis or storage?

  • Methodology :
  • Protection/Deprotection : Use acetyl or benzyl groups to protect hydroxyls during synthesis (e.g., 4-benzyloxy derivatives in ) .
  • Storage : Store under inert atmosphere (N₂/Ar) at low temperatures (−20°C) with antioxidants (e.g., BHT).

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. non-toxicity) be resolved for this compound?

  • Analysis Framework :
  • Dose-Response Studies : Conduct assays across a broad concentration range (e.g., 0.02–2 mmol/L, as in ) to identify thresholds .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may contribute to toxicity.
  • Cell Line Specificity : Compare activity in multiple cell lines (e.g., SRB assay from ) to rule out cell-type biases .

Q. What computational tools predict the compound’s pharmacokinetic properties or receptor binding?

  • Tools :
  • Pharmacophore Modeling : As in , use DISCO or Schrödinger’s Phase to map critical interactions (e.g., hydroxyls as hydrogen bond donors) .
  • ADMET Prediction : Software like SwissADME or pkCSM estimates solubility (LogP ~2.5), CYP450 interactions, and blood-brain barrier permeability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.